7-Fluoroquinoline-6-carbonitrile
Overview
Description
7-Fluoroquinoline-6-carbonitrile is a fluorinated quinoline derivative, characterized by the presence of a fluorine atom at the 7th position and a cyano group at the 6th position of the quinoline ring
Scientific Research Applications
7-Fluoroquinoline-6-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antibacterial and anticancer compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: It is employed in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
Target of Action
The primary targets of 7-Fluoroquinoline-6-carbonitrile, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .
Biochemical Pathways
The compound’s interaction with DNA gyrase and topoisomerase IV disrupts the normal function of these enzymes, leading to inhibition of bacterial DNA synthesis . This disruption affects the downstream pathways involved in cell division and growth, leading to bacterial cell death .
Result of Action
The molecular effect of this compound’s action is the disruption of DNA synthesis, leading to cell death . On a cellular level, this results in the effective elimination of bacterial infections.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
7-Fluoroquinoline-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. By inhibiting DNA-gyrase, this compound exhibits antibacterial properties, making it a potential candidate for developing new antibiotics
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of DNA-gyrase leads to the disruption of bacterial cell replication and transcription processes
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. Its inhibition of DNA-gyrase involves binding to the enzyme’s active site, preventing the supercoiling of DNA necessary for replication . This binding interaction is crucial for its antibacterial activity. Additionally, it may modulate the activity of other enzymes and proteins through similar binding interactions, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antibacterial activity without significant toxicity. At higher doses, it may cause adverse effects, including toxicity to non-target cells and tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antibacterial effect without causing harm to the host organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes metabolic processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted via renal and hepatic pathways . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus is critical for its interaction with DNA-gyrase and subsequent inhibition of DNA replication. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-6-carbonitrile typically involves the reaction of 6-Bromo-7-fluoroquinoline with Copper(I) Cyanide. The reaction is carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 120°C) for approximately 12 hours. The reaction mixture is then cooled, and the product is extracted and purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinoline-6-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form C-C bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cyclization Reactions: Catalysts like palladium or copper in the presence of suitable ligands.
Cross-Coupling Reactions: Palladium catalysts with phosphine ligands in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinolines, fused heterocycles, and complex organic molecules with potential biological activity.
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 5,7,8-Trifluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Comparison: 7-Fluoroquinoline-6-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to other fluorinated quinolines .
Properties
IUPAC Name |
7-fluoroquinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRZPSBJVJCWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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